![molecular formula C16H13NO2S B3127457 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338415-55-7](/img/structure/B3127457.png)
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
Overview
Description
The compound “3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione” is a complex organic molecule. It likely contains a benzothiazine core, which is a type of heterocyclic compound . The “2-methylbenzyl” group indicates the presence of a benzyl group with a methyl substitution .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-aminothiazole derivatives have been synthesized through various methods including amidation and cyclization of 2-aminobenzoic acid derivatives .Chemical Reactions Analysis
The compound likely undergoes reactions similar to other benzothiazine derivatives. For instance, reactions at the benzylic position (the carbon atom next to the benzene ring) are common and include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Benzoxazole serves as a valuable starting material in drug discovery due to its extensive functionalization possibilities. Researchers have explored its derivatives for various biological activities:
- Anti-Cancer Activity : Some benzoxazole compounds demonstrate potential as anti-cancer agents by inhibiting tumor cell growth .
Biological Applications
Benzoxazole derivatives find applications in biological studies:
- Antiproliferative Agents : Specific benzoxazole derivatives exhibit potent antiproliferative activity against cancer cells, making them promising candidates for further investigation .
Materials Science and Nanocatalysis
Researchers have developed novel nanocatalysts for benzoxazole synthesis:
- Magnetic Solid Acid Nanocatalyst : A magnetic solid acid nanocatalyst has been used for efficient benzoxazole synthesis using 2-aminophenol and aldehydes in water. The catalyst offers high yields and can be reused for multiple runs .
Triazole Hybrids
Benzoxazole derivatives have been incorporated into 1,2,3-triazole hybrids:
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione are currently unknown This compound is relatively new and rare, and there is limited information available about its specific targets and their roles
Mode of Action
It’s worth noting that similar compounds, such as benzisothiazolinone, have a microbicide and a fungicide mode of action . They are widely used as preservatives in various applications .
Biochemical Pathways
The biochemical pathways affected by 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is currently unknown
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)20-16(17)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLVCMSXQMHAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3SC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180684 | |
Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |
CAS RN |
338415-55-7 | |
Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338415-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.